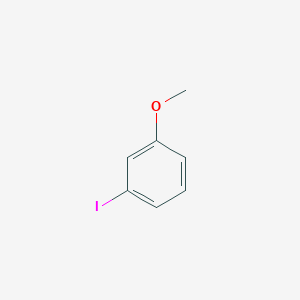

3-Iodoanisole

Descripción

Propiedades

IUPAC Name |

1-iodo-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHBAGGASAJQCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061105 | |

| Record name | Benzene, 1-iodo-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-85-8 | |

| Record name | 3-Iodoanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-iodo-3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Iodoanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-iodo-3-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-iodo-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodoanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Iodoanisole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9JJR6U9YU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

In Situ Generation of Iodine Monochloride (ICl)

A patent (CN108373404B) describes a green synthesis of 4-iodoanisole using NaI and NaClO in water. Although designed for para-substitution, this method’s principles could theoretically adapt to meta-substitution by introducing directing groups or steric hindrance. The reaction involves:

-

In situ generation of ICl:

-

Electrophilic attack on anisole , yielding para-iodoanisole with 93.4% yield.

Critical Factors for Regioselectivity:

Directed Metalation Strategies

Meta-substitution can be achieved via directed ortho-metalation (DoM) followed by halogen migration or functional group manipulation.

Temporary Directing Groups

Introducing a removable directing group (e.g., sulfonic acid) at the para position forces iodination at the meta site. Subsequent hydrolysis restores the methoxy group:

-

Sulfonation:

-

Iodination:

Electrophilic attack occurs meta to the sulfonic acid group. -

Desulfonation:

Hydrolysis removes the directing group, yielding 3-iodoanisole.

Advantages:

Cross-Coupling Reactions

Transition-metal-catalyzed cross-couplings offer precise control over substitution patterns.

Suzuki-Miyaura Coupling

Using a meta-boronic acid derivative and iodobenzene, palladium catalysts facilitate aryl-aryl bond formation:

Optimization Insights:

Análisis De Reacciones Químicas

Palladium-Catalyzed Cross-Coupling Reactions

3-Iodoanisole is widely used in Pd-catalyzed coupling reactions to form carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

-

Reagents/Conditions : Pd catalysts (e.g., Pd(OAc)₂), ligands (e.g., biaryl phosphines), bases (e.g., K₂CO₃), and boronic acids.

-

Mechanism : Oxidative addition of the aryl iodide to Pd(0) forms a Pd(II) intermediate, followed by transmetalation with the boronic acid and reductive elimination to yield biaryl products .

-

Example : Coupling with phenylboronic acid produces 3-methoxybiphenyl derivatives.

Heck-Type Reactions

-

Reagents/Conditions : Pd catalysts, allenes, and polar solvents (e.g., THF).

-

Outcomes :

Table 1: Heck-Type Coupling of this compound with Allenes

| Allenyl Substrate | Product | Yield (%) | Z:E Ratio |

|---|---|---|---|

| R = CF₃ | (Z:E)-Diene | 55 | 12.9:1 |

| R = Mesityl | (E:E)-Diene | 48 | 1:3.2 |

Substitution Reactions

The iodine atom in this compound is susceptible to nucleophilic displacement or electrophilic nitrodeiodination.

Nucleophilic Substitution

-

Reagents : Amines, thiols, or alkoxides under basic conditions.

-

Example : Reaction with sodium methoxide yields 3-methoxyanisole derivatives.

Nitrodeiodination

-

Reagents : Nitrating agents (HNO₃, H₂SO₄) with nitrous acid (HNO₂).

-

Products :

-

Mechanism : Nitrous acid facilitates iodine displacement via a nitronium ion intermediate .

Metallation and Benzyne Formation

Lithium-mediated alumination of this compound generates reactive intermediates.

Deprotonative Metallation

-

Reagents : iBu₂Al(TMP)₂Li (a bimetallic base).

-

Outcome :

Electrophilic Trapping

-

Example : Quenching the deprotonated intermediate with iodine produces 2-iodo-3-methoxyphenyl derivatives (e.g., 8 ) .

Oxidation and Reduction

-

Oxidation :

-

Hydrogen peroxide converts this compound to iodinated phenols.

-

-

Reduction :

-

LiAlH₄ reduces the compound to deiodinated anisole derivatives.

-

Solvent and Additive Effects

-

NaI Inhibition : In Pd-catalyzed reactions, NaI byproducts inhibit catalysis by forming Pd–I complexes.

-

Polar Solvents : THF stabilizes intermediates in metallation reactions, favoring benzyne formation .

Comparative Reactivity

The meta-substitution pattern of this compound confers unique reactivity compared to ortho- and para-isomers:

Aplicaciones Científicas De Investigación

Scientific Research Applications

3-Iodoanisole has a broad range of applications in scientific research:

Organic Synthesis

This compound is widely used as a building block in organic synthesis, particularly for forming carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. Notable reactions include:

- Suzuki-Miyaura Coupling: Utilized to form biaryl compounds.

- Sonogashira Coupling: Employed to synthesize alkynylated products.

| Reaction Type | Products Formed |

|---|---|

| Substitution Reactions | Various substituted anisoles |

| Coupling Reactions | Biaryl compounds, complex organic molecules |

| Oxidation/Reduction Reactions | Iodinated phenols, deiodinated anisoles |

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for synthesizing biologically active molecules and pharmaceuticals. Its derivatives have shown potential in developing anticancer and antimicrobial agents. For example:

- Synthesis of Potential Drugs: It has been used to synthesize compounds targeting various diseases, including Alzheimer's disease.

Agrochemicals and Dyes

This compound is also employed in the production of agrochemicals and dyes. Its unique properties allow it to be utilized in creating effective formulations for pest control and coloring agents.

Case Studies

Case Study 1: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can be synthesized to create compounds with significant anticancer properties. For instance, studies involving palladium-catalyzed reactions have led to the development of new drug candidates that target cancer cell proliferation.

Case Study 2: Development of Agrochemicals

The application of this compound in agrochemical formulations has been explored, particularly its role in enhancing the efficacy of pesticides. The compound's ability to undergo various chemical transformations allows for the development of novel agrochemical products that are both effective and environmentally friendly.

Mecanismo De Acción

The mechanism of action of 3-iodoanisole in chemical reactions involves the activation of the iodine atom, which acts as a leaving group. In substitution reactions, the iodine atom is replaced by a nucleophile, while in coupling reactions, the iodine atom facilitates the formation of a carbon-carbon bond through the palladium-catalyzed process . The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparación Con Compuestos Similares

Table 1: Comparative Yields in Pd-Catalyzed Reactions

- Heck Coupling : this compound shows moderate reactivity (45% yield) in direct arylation of indazoles, likely due to steric constraints. In contrast, 4-iodoanisole achieves higher yields (87%) under similar conditions .

- Sonogashira Coupling: this compound exhibits excellent reactivity (99% yield) with ethynylarenes using Pd catalysts, outperforming brominated analogs .

- Ullmann Etherification : Microwave-assisted Cu-catalyzed reactions of this compound with aliphatic alcohols achieve 86% yield in 18 minutes, surpassing 3-bromoanisole (77% yield in 24 hours) .

Steric and Electronic Influence on Regioselectivity

- Diarylethene Synthesis : Coupling this compound with hydroxycinnamic acids predominantly forms 1,2-diarylethenes, whereas 2-iodoanisole leads to 1,1-diarylethenes due to steric hindrance. This regioselectivity is critical for optimizing anti-TB activity .

- Arylation of Indazoles : this compound’s meta-substitution allows moderate C3-arylation (45% yield), while 2-iodoanisole fails entirely due to steric clashes .

Actividad Biológica

3-Iodoanisole, a halogenated derivative of anisole, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by an iodine atom at the meta position relative to the methoxy group, which influences its reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound (CHIO) is a colorless to pale yellow liquid with a molecular weight of 250.07 g/mol. The presence of the iodine atom enhances its electrophilicity, making it a useful intermediate in various organic syntheses. Its structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have shown that iodoanisol derivatives exhibit significant antimicrobial properties. The halogen substituent is believed to enhance the interaction with microbial cell membranes, leading to increased permeability and cell death .

- Anticancer Potential : Research indicates that this compound may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. For instance, it has been shown to affect the expression of key regulatory proteins involved in cell growth and survival .

- Enzyme Inhibition : The compound has been studied for its role as an inhibitor of certain enzymes, including indoleamine 2,3-dioxygenase (IDO1), which is crucial in immune response modulation and cancer progression. Inhibitors like this compound can potentially enhance antitumor immunity by blocking this pathway .

Table 1: Summary of Biological Activities of this compound

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives of iodoanisoles demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those for non-iodinated analogs, suggesting that the iodine atom plays a critical role in enhancing antimicrobial efficacy .

- Cancer Cell Line Studies : In vitro studies using human cancer cell lines indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed that the compound induced apoptosis in these cells, correlating with increased levels of pro-apoptotic markers .

- IDO1 Inhibition : Recent research focused on this compound's role as an IDO1 inhibitor highlighted its potential in cancer immunotherapy. The compound was shown to inhibit IDO1 activity effectively, thereby increasing levels of tryptophan and decreasing kynurenine production, which may enhance T-cell responses against tumors .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-Iodoanisole, and how do they influence its reactivity in organic synthesis?

- Answer : this compound (C₇H₇IO, MW 234.03, CAS 766-85-8) is a halogenated aromatic ether with a melting point range of 48–51°C and a boiling point of ~237°C at 726 mmHg . Its iodine substituent enhances electrophilic substitution reactivity, making it useful in cross-coupling reactions. The methoxy group directs electrophiles to the para position relative to iodine, a critical factor in designing regioselective syntheses . Characterization typically involves GC-MS for purity assessment and NMR (¹H/¹³C) to confirm substitution patterns .

Q. How can researchers safely handle and store this compound in laboratory settings?

- Answer : this compound is classified under hazardous chemical regulations (e.g., Japan’s Industrial Safety and Health Law, Article 57) due to its irritant properties . Safe practices include:

- Using PPE (gloves, goggles, lab coats) to avoid skin/eye contact .

- Storing at room temperature in airtight containers away from light .

- Disposing of waste via licensed chemical treatment facilities to prevent environmental contamination .

Q. What are the standard synthetic routes for preparing this compound, and what are their limitations?

- Answer : Common methods include:

- Direct iodination : Electrophilic substitution of anisole using iodine monochloride (ICl) in acetic acid. Limitations include low regioselectivity and competing side reactions (e.g., diiodination) .

- Ullmann coupling : Copper-catalyzed coupling of iodobenzene derivatives with methanol. This method requires stringent anhydrous conditions and high temperatures .

Purity validation via HPLC or GC-MS is essential to address byproduct formation .

Advanced Research Questions

Q. How can contradictory data on reaction yields in this compound-mediated cross-coupling reactions be resolved?

- Answer : Discrepancies often arise from variables such as:

- Catalyst purity : Trace moisture in palladium catalysts (e.g., Pd(PPh₃)₄) can deactivate reactive sites, reducing yields. Use of molecular sieves or rigorous drying protocols is recommended .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates differently than non-polar solvents (e.g., toluene), altering reaction pathways. Systematic solvent screening with kinetic studies is advised .

- Reproducibility : Documenting exact stoichiometry, temperature gradients, and mixing rates is critical for reconciling data .

Q. What methodologies are optimal for studying the environmental persistence and degradation pathways of this compound?

- Answer : Advanced approaches include:

- Photodegradation studies : Expose this compound to UV light in aqueous solutions and analyze products via LC-HRMS to identify intermediates (e.g., iodide ions, phenolic derivatives) .

- Microbial degradation assays : Use soil microcosms spiked with this compound and monitor degradation rates via isotopic labeling (¹³C/¹⁸O) .

- Ecotoxicity profiling : Assess impacts on model organisms (e.g., Daphnia magna) using OECD guidelines to determine LC₅₀ values .

Q. How can researchers design experiments to resolve conflicting reports on the oxidative stability of this compound?

- Answer : Contradictions may stem from:

- Oxygen sensitivity : Use Schlenk-line techniques to compare reaction outcomes under inert (N₂/Ar) vs. aerobic conditions .

- Analytical calibration : Validate iodometric titration protocols with certified reference materials to ensure accuracy in quantifying iodine release .

- Accelerated aging studies : Expose this compound to elevated temperatures (e.g., 60°C) and track decomposition via FT-IR or Raman spectroscopy .

Methodological Guidance

Q. What strategies ensure robust data collection and interpretation in mechanistic studies involving this compound?

- Answer :

- Control experiments : Include iodine-free analogs (e.g., anisole) to isolate the role of the iodine substituent .

- In-situ monitoring : Use techniques like NMR reaction monitoring or UV-vis spectroscopy to track intermediate formation .

- Statistical validation : Apply tools like ANOVA to assess significance of observed trends, especially in kinetic studies .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?

- Answer :

- Model refinement : Re-optimize density functional theory (DFT) calculations using solvent correction terms (e.g., COSMO-RS) to better match experimental conditions .

- Stereoelectronic effects : Re-evaluate substituent effects (e.g., methoxy group electron-donating capacity) in computational models .

- Collaborative validation : Cross-reference data with independent labs to rule out instrumentation bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.